1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKCXLIPMICDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring, bromination of the pyrimidine, and coupling with the thiophene group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized under specific conditions.
Reduction: The bromopyrimidine moiety can be reduced to form different derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Similar compounds include other bromopyrimidine derivatives and thiophene-containing molecules. Compared to these compounds, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Comparison with Similar Compounds
- 5-Bromo-2-pyrimidinemethanamine
- 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one
- 1H-苯并三唑-1-基氧三吡咯烷基六氟磷酸盐 (PyBOP)
Biological Activity
The compound 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The molecular formula of this compound is . The structure incorporates:
- A brominated pyrimidine moiety, which is known for its influence on biological reactivity.
- A pyrrolidine ring , contributing to the compound's conformational flexibility.
- A thiophene ring , which may enhance lipophilicity and facilitate cell membrane penetration.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one may exhibit various biological activities, including:
- Antitumor Activity : The compound has shown potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, related compounds have been reported to induce apoptosis in cancer cell lines at low concentrations .
- Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in treating bacterial infections .
- CNS Effects : The presence of the pyrrolidine and thiophene rings may impart neuroactive properties, making it a candidate for further investigation in central nervous system disorders.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways.
- Modulation of gene expression related to cell cycle regulation and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands against others with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The unique combination of the brominated pyrimidine and thiophene structure in 1-{3-[(5-bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 2-(thiophen - 2 - yl)ethan - 1 - one may confer distinct pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
- Antitumor Studies : Research indicated that derivatives targeting the PI3K/Akt/mTOR pathway could significantly suppress tumor growth in vivo. For example, compound 13g was shown to inhibit AKT phosphorylation effectively at a concentration of 0.1 µM, leading to cell cycle arrest and apoptosis in A549 lung cancer cells .
- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed significant inhibition zones, suggesting potent antimicrobial properties .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates .
- Temperature Control : Maintain 60–80°C for coupling steps to avoid side reactions .
- Continuous Flow Reactors : Improve scalability and consistency in industrial settings .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidine N–H at δ 3.2–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric interactions (e.g., dihedral angles between pyrrolidine and pyrimidine) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using UV detection at 254 nm .
Q. Experimental Design :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR).
Mutagenesis Studies : Compare binding affinity with bromine-substituted vs. unsubstituted analogs .
Advanced: What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Compound Stability : Degradation under light or humidity alters activity .
Q. Resolution Strategies :
Orthogonal Assays : Validate IC₅₀ values using fluorescence polarization (binding) and cell viability (functional) assays .
Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced: How to design a study to evaluate the structure-activity relationship (SAR) of analogs?
Methodological Answer:
Analog Synthesis : Replace substituents (e.g., bromine → chlorine, thiophene → furan) .
In Vitro Testing : Measure IC₅₀ against target enzymes (e.g., kinases) and assess selectivity via kinase profiling panels.
Q. Reaction Monitoring :
- Use in-situ FTIR or LC-MS to track intermediate formation.
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon gas prevents oxidation of the thiophene moiety .
Advanced: How to assess environmental stability and degradation products under various conditions?
Methodological Answer:
Accelerated Degradation Studies : Expose to UV light (254 nm), pH extremes (1–13), and elevated temperatures (50°C) .
Degradation Analysis : LC-MS identifies products (e.g., hydrolyzed pyrrolidine or debrominated pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
